3-Chlorooctane-1-thiol 3-Chlorooctane-1-thiol
Brand Name: Vulcanchem
CAS No.: 61661-23-2
VCID: VC20632603
InChI: InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3
SMILES:
Molecular Formula: C8H17ClS
Molecular Weight: 180.74 g/mol

3-Chlorooctane-1-thiol

CAS No.: 61661-23-2

Cat. No.: VC20632603

Molecular Formula: C8H17ClS

Molecular Weight: 180.74 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorooctane-1-thiol - 61661-23-2

Specification

CAS No. 61661-23-2
Molecular Formula C8H17ClS
Molecular Weight 180.74 g/mol
IUPAC Name 3-chlorooctane-1-thiol
Standard InChI InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3
Standard InChI Key LUWUOKVUBFDXAJ-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CCS)Cl

Introduction

Chemical Structure and Molecular Identity

Table 1: Key Identifiers and Molecular Data

PropertyValueSource
Molecular FormulaC8H17ClS\text{C}_8\text{H}_{17}\text{ClS}PubChem
Molecular Weight180.74 g/molPubChem
CAS Registry Number61661-23-2PubChem
InChIKeyLUWUOKVUBFDXAJ-UHFFFAOYSA-NPubChem
SMILESCCCCCl(CCS)ClPubChem

Synthesis and Production Pathways

Challenges in Direct Synthesis

  • Nucleophilic Substitution: Reaction of 3-chlorooctyl derivatives with thiourea or hydrogen sulfide under basic conditions, followed by hydrolysis. This method is commonly used for introducing thiol groups into alkyl halides .

  • Radical Chain Reduction: The reduction of 3-chlorooctyl halides using silanes in the presence of radical initiators, as described in studies on perfluoroalkyl thiols . This approach could theoretically yield thiols with retained chloro-substituents.

Table 2: Comparative Analysis of Related Chlorinated Compounds

CompoundMolecular FormulaBoiling Point (°C)Density (g/cm³)
3-Chlorooctane C8H17Cl\text{C}_8\text{H}_{17}\text{Cl}178.66 (est.)0.8765 (est.)
3-Chloro-1-propanol C3H7ClO\text{C}_3\text{H}_7\text{ClO}160–164N/A

Physicochemical Properties

Experimental and Estimated Data

While experimental data for 3-chlorooctane-1-thiol are sparse, its properties can be inferred from structurally similar compounds:

  • Boiling Point: Estimated to exceed 200°C due to increased molecular weight compared to 3-chlorooctane (178.66°C) .

  • Solubility: Likely hydrophobic, with limited solubility in polar solvents but miscibility in organic media like ether or toluene .

  • Refractive Index: Anticipated to align with alkyl chlorides (~1.42) .

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